
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one is an organic compound that features a bromine atom attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromopropane with cyclohexanone in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Sodium Hydroxide: Used in substitution and elimination reactions.
Dichloromethane: Common solvent for reactions involving this compound.
Reflux Conditions: Often employed to ensure complete reaction.
Major Products Formed
Propene: Formed during elimination reactions.
Hydroxyl Derivatives: Formed during substitution reactions with hydroxide ions.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one involves its ability to undergo substitution and elimination reactions. The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the compound can form alkenes through elimination reactions, which can further participate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropane: A simpler compound with similar reactivity but lacks the cyclohexane ring.
Cyclohexanone: A related compound that can be used as a starting material for the synthesis of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyclohexane ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
86613-13-0 |
|---|---|
Molekularformel |
C10H17BrO |
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2-(2-bromopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17BrO/c1-7-4-5-8(9(12)6-7)10(2,3)11/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
URQDNNCEIFFYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=O)C1)C(C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)


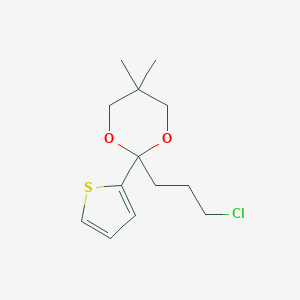
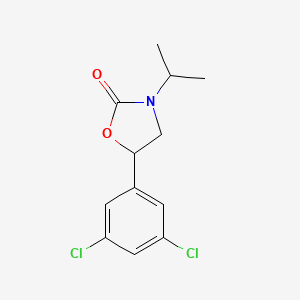

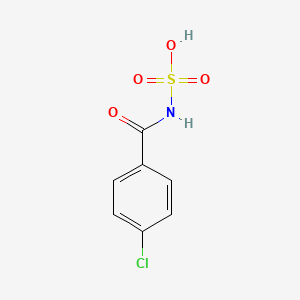
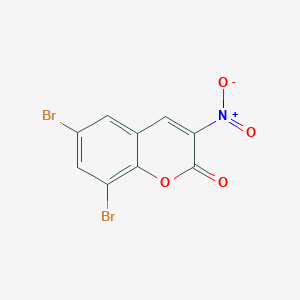
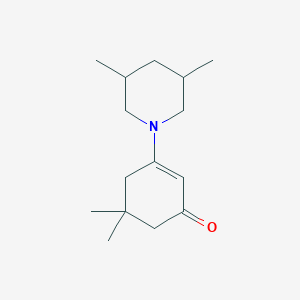
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

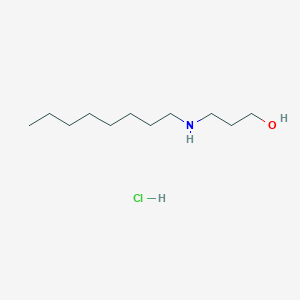
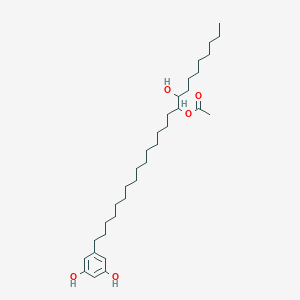
![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
